molecular formula C30H32N4O7 B2913526 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide CAS No. 1223923-18-9

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2913526
CAS No.: 1223923-18-9
M. Wt: 560.607
InChI Key: XVZJWAPLCRQQJC-UHFFFAOYSA-N
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Description

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H32N4O7 and its molecular weight is 560.607. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Complex organic molecules, such as the one mentioned, are often synthesized through multi-step reaction sequences to study their structure-activity relationships. For instance, Dangi et al. (2010) described the synthesis of a series of compounds via a multistep reaction sequence, starting from ethyl acetoacetate, arylaldehydes, and ammonia. The synthesized compounds were analyzed using elemental analysis, IR, 1H NMR, and mass spectral data, highlighting the importance of detailed structural characterization in understanding the properties of such complex molecules (Dangi, R., Hussain, N., Sain, D. K., & Talesara, G. L., 2010).

Potential Biological Activities

Research on similar compounds often aims to discover new therapeutic agents. For example, compounds with structural similarities have been explored for their anti-inflammatory and analgesic activities, as well as their potential as cyclooxygenase inhibitors, which could lead to the development of new medications for pain and inflammation management (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Pharmacokinetics and Metabolism

Understanding how compounds are metabolized in the body is crucial for drug development. Studies like the one conducted by Erve et al. (2007) on prazosin, a compound with a similar quinazoline structure, provide insights into the in vitro biotransformation of such compounds in liver microsomes and hepatocytes, using liquid chromatography/tandem mass spectrometry for metabolite characterization. This research is fundamental in predicting the behavior of new compounds within biological systems and assessing their safety and efficacy (Erve, J., Vashishtha, S., Demaio, W., & Talaat, R., 2007).

Properties

CAS No.

1223923-18-9

Molecular Formula

C30H32N4O7

Molecular Weight

560.607

IUPAC Name

4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-piperidin-1-ylethyl)quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C30H32N4O7/c1-39-25-15-23-24(16-26(25)40-2)33(19-27(35)32-12-4-3-5-13-32)30(38)34(29(23)37)18-20-8-10-21(11-9-20)28(36)31-17-22-7-6-14-41-22/h6-11,14-16H,3-5,12-13,17-19H2,1-2H3,(H,31,36)

InChI Key

XVZJWAPLCRQQJC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCCC3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC

solubility

not available

Origin of Product

United States

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